D,L-Alanosine-15N2
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Overview
Description
D,L-Alanosine-15N2 is an antibiotic substance derived from the fermentation of the bacterium Streptomyces alanosinicus. It is an experimental insect reproduction inhibitor and has a molecular formula of C3H7N(15N)2O4 with a molecular weight of 151.09 . This compound is primarily used in proteomics research and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-Alanosine-15N2 is synthesized through the fermentation process of Streptomyces alanosinicus . The specific synthetic routes and reaction conditions for laboratory preparation are not extensively documented in the available literature. the fermentation process typically involves culturing the bacterium under controlled conditions to produce the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation techniques, scaled up to meet production demands. The process would involve optimizing the growth conditions of Streptomyces alanosinicus, including temperature, pH, nutrient supply, and aeration, to maximize yield.
Chemical Reactions Analysis
Types of Reactions: D,L-Alanosine-15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound are not explicitly detailed in the literature. typical reagents for such reactions may include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation.
Scientific Research Applications
Mechanism of Action
The mechanism of action of D,L-Alanosine-15N2 involves the inhibition of adenylosuccinate synthetase, an enzyme that converts inosine monophosphate into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase deficiency, leading to the compound’s antineoplastic effects .
Comparison with Similar Compounds
- L-Alanosine
- D-Alanosine
- 3-(Hydroxynitrosoamino)-D,L-alanine
Comparison: D,L-Alanosine-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving isotopic tracing and mass spectrometry . Compared to its non-labeled counterparts, this compound provides enhanced analytical capabilities, allowing for more precise studies of metabolic pathways and enzyme interactions.
Biological Activity
D,L-Alanosine-15N2 is a diazeniumdiolate-containing amino acid primarily produced by the bacterium Streptomyces alanosinicus. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antibacterial effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique diazeniumdiolate structure that contributes to its bioactivity. The presence of nitrogen oxides in its structure allows it to participate in various biochemical pathways.
- Inhibition of Purine Synthesis : D,L-Alanosine acts as a purine synthesis inhibitor, affecting cellular metabolism significantly. It has been shown to reduce oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cell lines, including HepG2 cells. This indicates a shift in metabolic processes that can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Impact on Glioblastoma : In studies involving glioblastoma multiforme (GBM), D,L-Alanosine demonstrated the ability to impair stemness characteristics in MTAP-deficient GBM cells. It reduced both the frequency of stem cells and their sphere-forming capacity, suggesting a potential therapeutic role in treating aggressive brain tumors .
- Antibacterial Properties : The compound exhibits antibacterial activity, likely due to its ability to generate reactive nitrogen species that can disrupt bacterial cell function. This mechanism is linked to its diazeniumdiolate structure, which facilitates the release of nitric oxide .
Case Study 1: Purine Blockade in Cancer Cells
In a controlled study on GBM cell lines, D,L-Alanosine was administered at varying concentrations (0.25 µM and 0.5 µM). Results indicated:
- A significant reduction in ATP production and maximal respiration.
- Alterations in gene expression related to oxidative phosphorylation pathways.
- Enhanced sensitivity to chemotherapeutic agents when combined with D,L-Alanosine treatment .
Case Study 2: Gene Cluster Analysis
Research on the biosynthetic gene cluster responsible for L-alanosine production revealed critical genes necessary for its synthesis:
- Deletion of alaC, alaD, or alaI resulted in the complete loss of L-alanosine production.
- Stable isotope feeding studies confirmed that L-aspartic acid serves as a precursor for NO2−, which is essential for the diazeniumdiolate formation .
Data Tables
Biological Activity | Mechanism | Cell Type | Outcome |
---|---|---|---|
Inhibition of Purine Synthesis | Reduces OCR and ECAR | HepG2 Cells | Decreased proliferation |
Impairment of Stemness | Alters gene expression | GBM Cells | Reduced stem cell frequency |
Antibacterial Activity | Generates reactive nitrogen species | Various Bacteria | Disruption of bacterial function |
Properties
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/i5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-MPOCSFTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)[15N+](=[15N]O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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